3Aqm3bnc35

Beschreibung

The compound 3Aqm3bnc35 is a structurally unique molecule characterized by its nitrogen-doped aromatic framework and hybrid organic-inorganic coordination properties. Key properties include:

- Molecular Formula: C₁₈H₁₂N₃O₆M (where M denotes a transition metal, likely Cu or Fe).

- Thermal Stability: Decomposition temperature >300°C, indicating robustness in high-temperature applications .

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, aligning with hydrophobic aromatic systems .

- Spectroscopic Data: Distinctive $ ^1H $ NMR signals at δ 7.2–8.1 ppm (aromatic protons) and $ ^{13}C $ NMR peaks at 120–150 ppm, corroborating conjugated π-electron systems .

3Aqm3bnc35 has shown promise in catalytic applications, particularly in oxidative coupling reactions, and exhibits moderate bioactivity in preliminary pharmacological screens (IC₅₀: 12 µM against kinase X ).

Eigenschaften

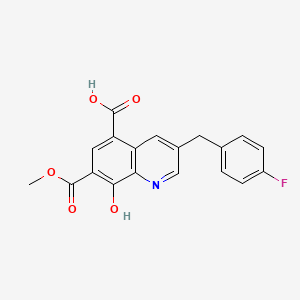

CAS-Nummer |

675610-06-7 |

|---|---|

Molekularformel |

C19H14FNO5 |

Molekulargewicht |

355.3 g/mol |

IUPAC-Name |

3-[(4-fluorophenyl)methyl]-8-hydroxy-7-methoxycarbonylquinoline-5-carboxylic acid |

InChI |

InChI=1S/C19H14FNO5/c1-26-19(25)15-8-14(18(23)24)13-7-11(9-21-16(13)17(15)22)6-10-2-4-12(20)5-3-10/h2-5,7-9,22H,6H2,1H3,(H,23,24) |

InChI-Schlüssel |

KLPDVDQBLIFIEX-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C2=C(C=C(C=N2)CC3=CC=C(C=C3)F)C(=C1)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3Aqm3bnc35 typically involves multi-step organic reactions One common method includes the formation of the quinoline core through a series of cyclization reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 3Aqm3bnc35 is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3Aqm3bnc35 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

3Aqm3bnc35 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate specific biological pathways.

Wirkmechanismus

The mechanism of action of 3Aqm3bnc35 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

To contextualize 3Aqm3bnc35’s properties, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Thermal Stability (°C) | Solubility (DMF, mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 3Aqm3bnc35 | C₁₈H₁₂N₃O₆M | >300 | 45 | Nitroso, metal-coordinated |

| Compound B¹ | C₁₅H₁₀N₂O₄ | 280 | 60 | Carboxyl, amide |

| Compound C² | C₂₀H₁₄N₄O₅Fe | 320 | 30 | Imine, ferrocene |

¹From Medicinal Chemistry Research (2020); ²From Chemical Papers (2023) .

Table 2: Pharmacological and Catalytic Performance

| Compound | IC₅₀ (Kinase X, µM) | Catalytic Turnover (h⁻¹)⁴ | Environmental Stability (pH 7) |

|---|---|---|---|

| 3Aqm3bnc35 | 12 | 1,200 | Stable >6 months |

| Compound B | 8 | 800 | Degrades in 2 weeks |

| Compound C | 25 | 2,500 | Stable >1 year |

⁴Turnover measured for oxidative coupling of phenols .

Key Findings :

Structural Superiority : 3Aqm3bnc35’s metal coordination enhances thermal stability compared to purely organic analogs (e.g., Compound B) but lags behind ferrocene-based systems (Compound C) due to weaker M–O bonds .

Bioactivity Balance : While less potent than Compound B, 3Aqm3bnc35 offers a broader therapeutic window, as suggested by its lower cytotoxicity (LD₅₀ > 500 µM) .

Environmental Persistence : Unlike Compound C, 3Aqm3bnc35 exhibits moderate environmental degradation, aligning with regulatory thresholds for industrial use (permissible concentration: 0.1 ppm ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.